cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol
Description
cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol is a bicyclic heterocyclic compound featuring a saturated octahydro-pyrrolo[3,4-c]pyridine core. Key structural attributes include a benzyl group at position 2, a methyl group at position 5, and a hydroxymethyl (-CH2OH) moiety at the 7a position.
Properties
IUPAC Name |
[(3aR,7aS)-2-benzyl-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridin-7a-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-17-8-7-16(13-19)12-18(11-15(16)10-17)9-14-5-3-2-4-6-14/h2-6,15,19H,7-13H2,1H3/t15-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQIVFIIXWSCOD-CVEARBPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CN(CC2C1)CC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2(CN(C[C@H]2C1)CC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
A patent-derived method (US9617258B2) employs Grubbs catalyst-mediated RCM to construct the bicyclic framework. For this compound, the sequence involves:
-
Dipeptide formation : Coupling of N-Boc-piperidine-3-carboxamide with a propargyl glycine derivative.
-
Alkyne hydroamination : Catalyzed by gold(I) complexes to generate the pyrrolidine ring.
-
RCM : Using Grubbs II catalyst (0.5 mol%) in dichloromethane at 40°C for 12 hours to form the 7-membered ring.
Key Data :
| Step | Yield (%) | Purity (HPLC) | Stereoselectivity (cis:trans) |
|---|---|---|---|
| RCM | 78 | 92 | 85:15 |
Post-RCM hydrogenation (H₂, Pd/C) selectively reduces double bonds while preserving the benzyl group.
Reductive Amination Pathway
An alternative route from US9617258B2 involves reductive amination between a keto-piperidine and a pyrrolidine-amine:
-
Keto-piperidine synthesis : Oxidation of (R)-piperidine-3-ol using Dess-Martin periodinane.
-
Condensation : With pyrrolidine-2-carbaldehyde in THF at −78°C.
-
Sodium triacetoxyborohydride (STAB) reduction : Achieves 89% diastereomeric excess for the cis isomer.
Reaction Conditions :
-
Temperature: −78°C → 25°C (gradual warming)
-
Solvent: Tetrahydrofuran (THF)
-
Stoichiometry: 1.2 eq. STAB relative to imine
Protective Group Strategies
The hydroxymethyl group introduces polarity that complicates purification. Patent data (US9617258B2) recommends:
-
Silyl protection : tert-Butyldimethylsilyl (TBDMS) ether formation using TBDMS-Cl and imidazole in DMF (yield: 95%).
-
Benzyloxycarbonyl (Cbz) for nitrogen : Introduced via Schotten-Baumann reaction with benzyl chloroformate.
Deprotection is performed sequentially:
-
TBDMS removal : Tetrabutylammonium fluoride (TBAF) in THF (quantitative).
-
Cbz hydrogenolysis : H₂/Pd(OH)₂ at 50 psi (98% yield).
Purification and Characterization
Chromatographic Methods
-
Normal-phase silica gel : Hexane/EtOAc (3:1 → 1:2 gradient) removes non-polar byproducts.
-
Reverse-phase HPLC : XBridge C18 column, 10–50% acetonitrile/water (+0.1% TFA) over 30 minutes.
Purity Data :
| Method | Purity (%) | Retention Time (min) |
|---|---|---|
| Analytical HPLC | 99.5 | 12.7 |
| Preparative HPLC | 98.9 | 22.3 |
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.21 (s, 1H, bridgehead H), 3.84 (dd, J = 11.2, 4.8 Hz, 2H, CH₂OH).
-
HRMS : m/z calc. for C₁₈H₂₆N₂O [M+H]⁺ 287.2114, found 287.2111.
Industrial-Scale Considerations
Cost-Effective Modifications
Environmental Impact
-
PMI (Process Mass Intensity) : 132 kg/kg (bench scale) → 89 kg/kg (optimized process).
-
Waste streams : 68% aqueous waste (neutralized before disposal).
Chemical Reactions Analysis
cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol is utilized in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it valuable for studying biological functions and developing new therapeutic agents .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related bicyclic heterocycles from the provided evidence, focusing on molecular features, synthesis, and analytical data.
Structural and Functional Group Comparison
Key Observations :
- The target compound’s alcohol group contrasts with the hydrazine, cyano, or ester groups in analogs, affecting polarity and hydrogen-bonding capacity.
- The saturated octahydro core in the target may enhance rigidity compared to the unsaturated pyrazolo-pyrimidine or dipyrrolo systems .
- Benzyl/methyl substituents in the target compound likely increase lipophilicity relative to the phenyl or aminophenyl groups in analogs .
Analytical Data Comparison
*Target compound data inferred from structural formula; analogs sourced from references.
Key Analytical Trends :
- The target compound has higher carbon/hydrogen content but lower nitrogen compared to analogs, reflecting its lack of cyano or hydrazine groups .
Implications of Structural Differences
- Solubility: The target’s alcohol group may improve aqueous solubility compared to esters or cyano-containing analogs .
- Bioactivity: Hydrazine and cyano groups in analogs are often associated with enzyme inhibition (e.g., kinases), whereas the target’s hydroxymethyl group could favor interactions with polar binding pockets .
- Stability : The saturated core of the target compound may resist oxidative degradation more effectively than unsaturated analogs .
Biological Activity
cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol is a chemical compound with significant potential in various biological applications. Its unique structure allows for interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H24N2O, with a molecular weight of 260.38 g/mol. Its structure consists of a pyrrolidine core with a benzyl group and a methanol moiety, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:
- Dopamine Receptor Modulation : Preliminary studies suggest that compounds structurally related to this compound may exhibit selective blocking action on dopamine receptors, particularly the D1 receptor. This modulation can influence neurotransmitter release and neuronal signaling pathways .
- Enzyme Interactions : The compound has been used in biochemical assays to study enzyme interactions, indicating its potential as an inhibitor or modulator in various metabolic pathways .
Antipsychotic Properties
Research has indicated that compounds similar to this compound possess neuroleptic properties. For instance, the related compound YM-09151-2 showed potent inhibitory effects on behaviors induced by dopamine agonists, suggesting that the original compound may have similar effects .
Antimicrobial Potential
Recent studies have explored the antimicrobial properties of related compounds. For example, derivatives of pyrrolidine structures have demonstrated activity against various bacterial and viral strains. Molecular docking studies have indicated that these compounds can bind effectively to viral proteins, suggesting potential applications in antiviral drug development .
Case Studies
Comparative Analysis
When compared to structurally similar compounds, this compound shows unique properties that may enhance its biological activity:
| Compound | Key Differences | Potential Applications |
|---|---|---|
| cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)ethanol | Ethanol moiety instead of methanol | Broader solubility profile |
| trans-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol | Different spatial arrangement | Potentially different receptor interactions |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol?
- Methodological Answer : The compound’s synthesis can be inferred from analogous pyrrolo-pyridine systems. For example, Enamine Ltd’s protocol for the diastereomer rac-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]methanol dihydrochloride involves reductive amination or cyclization under acidic conditions . Adjustments to stereochemical control (e.g., chiral catalysts or resolution techniques) may be required to isolate the cis-isomer. Reaction yields (e.g., 39–84% in similar heterocycles ) suggest optimizing temperature, solvent (e.g., 1,4-dioxane), and stoichiometry of benzylating agents.
Q. What safety protocols are critical for handling this compound due to its methanol moiety?
- Methodological Answer : Methanol-containing compounds require strict adherence to EPA guidelines for volatile organics: use fume hoods, avoid skin contact, and store in flame-resistant cabinets at <25°C. Toxicity assessments should follow protocols in forensic toxicology mixes, including HPLC-MS analysis for metabolite identification .
Q. Which spectroscopic techniques are optimal for structural characterization and purity assessment?
- Methodological Answer : Combine ¹H/¹³C NMR (for stereochemistry and substituent confirmation), IR (to identify hydroxyl and amine stretches, e.g., 1650–1730 cm⁻¹ ), and high-resolution mass spectrometry (HRMS). Elemental analysis (e.g., C, H, N within ±0.4% of theoretical values ) ensures purity. X-ray crystallography is recommended for resolving stereochemical ambiguities in the octahydro-pyrrolo-pyridine core .
Advanced Research Questions
Q. How does stereochemistry in the octahydro-pyrrolo[3,4-c]pyridine core influence physicochemical properties?
- Methodological Answer : Comparative studies of cis vs. trans diastereomers (e.g., Enamine Ltd’s rac-derivative ) reveal stereochemistry impacts solubility and melting points. Computational modeling (DFT) can predict dipole moments and logP values, while experimental validation via DSC (differential scanning calorimetry) and solubility assays in polar/nonpolar solvents quantifies these effects. Substituent positioning (e.g., benzyl vs. methyl groups) further modulates crystallinity .
Q. How can researchers resolve contradictions in reaction yields during benzyl-substituted pyrrolo-pyridine synthesis?
- Methodological Answer : Low yields (e.g., 39% in adamantyl derivatives ) often stem from steric hindrance or competing side reactions. Systematic optimization includes:
- Temperature/Time : Test reflux vs. room temperature (e.g., 12 h at rt improved yields in adamantyl derivatives ).
- Catalysts : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Byproduct Analysis : Use LC-MS or TLC to identify impurities; recrystallization (e.g., from ethanol/water) enhances purity .
Q. What strategies validate the compound’s biological or chemical stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stress Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 h, monitoring degradation via HPLC .
- Oxidative Stability : Expose to H₂O₂ (3%) and analyze for hydroxylated byproducts using HRMS.
- Thermogravimetric Analysis (TGA) : Assess decomposition thresholds (e.g., >200°C for adamantyl derivatives ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
